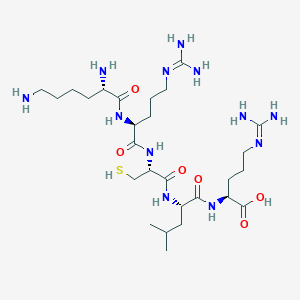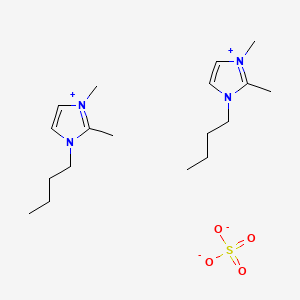
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-YL)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is a heterocyclic compound with the molecular formula C10H15NO4S It is characterized by a pyrrolidine ring substituted with a sulfanyl group and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with pyrrolidine-based intermediates. One common method includes the use of 6-bromohexanoic acid, which undergoes nucleophilic substitution with a pyrrolidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.
Substitution: The hexanoic acid chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce hydroxyl derivatives.
Scientific Research Applications
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their activity and affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-Azido-hexanoic acid: This compound has a similar hexanoic acid chain but features an azido group instead of a pyrrolidine ring.
6-Bromohexanoic acid: Another similar compound with a bromo substituent on the hexanoic acid chain.
Uniqueness
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is unique due to the presence of both a sulfanyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
141969-45-1 |
|---|---|
Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
6-(2,5-dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H15NO4S/c12-8-6-7(16)10(15)11(8)5-3-1-2-4-9(13)14/h7,16H,1-6H2,(H,13,14) |
InChI Key |
WCUXBNLBBGRJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCCCCC(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



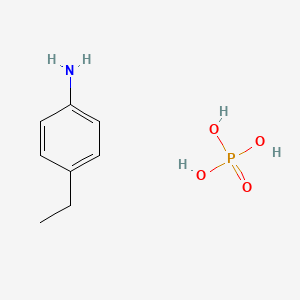
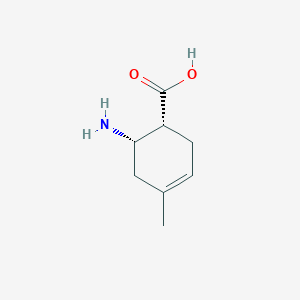
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
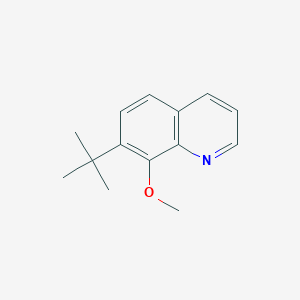
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
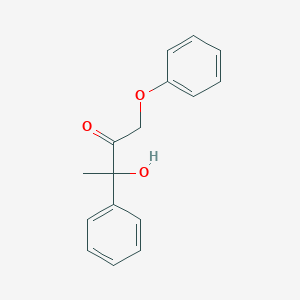
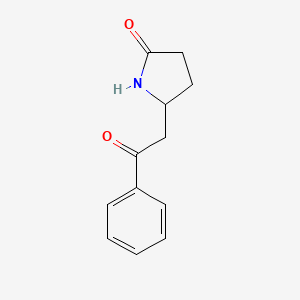
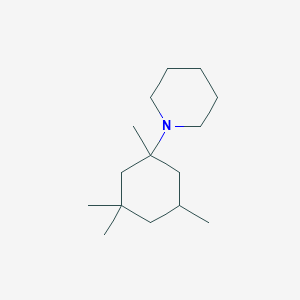
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
